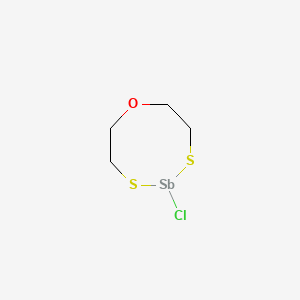
5-Chloro-1,4,6,5-oxadithiastibocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,4,6,5-oxadithiastibocane: is a chemical compound with the molecular formula C_6H_5ClOS_2Sb It is a member of the oxadithiastibocane family, characterized by the presence of chlorine, oxygen, sulfur, and antimony atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,4,6,5-oxadithiastibocane typically involves the reaction of antimony trichloride with a suitable dithiol compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,4,6,5-oxadithiastibocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or dithiol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or dithiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1,4,6,5-oxadithiastibocane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-1,4,6,5-oxadithiastibocane involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1,4,6,5-Oxadithiastibocane: A related compound without the chlorine atom.
5-Bromo-1,4,6,5-oxadithiastibocane: A similar compound with a bromine atom instead of chlorine.
5-Iodo-1,4,6,5-oxadithiastibocane: A similar compound with an iodine atom instead of chlorine.
Uniqueness: 5-Chloro-1,4,6,5-oxadithiastibocane is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the presence of antimony adds to its uniqueness, as antimony-containing compounds often exhibit distinct chemical and biological properties.
Properties
CAS No. |
53006-64-7 |
|---|---|
Molecular Formula |
C4H8ClOS2Sb |
Molecular Weight |
293.5 g/mol |
IUPAC Name |
5-chloro-1,4,6,5-oxadithiastibocane |
InChI |
InChI=1S/C4H10OS2.ClH.Sb/c6-3-1-5-2-4-7;;/h6-7H,1-4H2;1H;/q;;+3/p-3 |
InChI Key |
LGBADNQTSBLCHQ-UHFFFAOYSA-K |
Canonical SMILES |
C1CS[Sb](SCCO1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



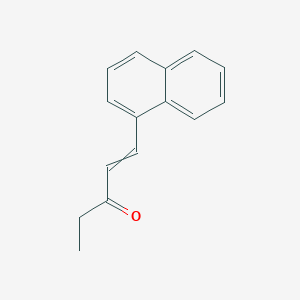
![Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate](/img/structure/B14654589.png)
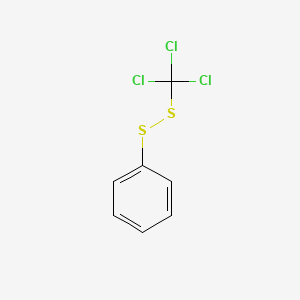
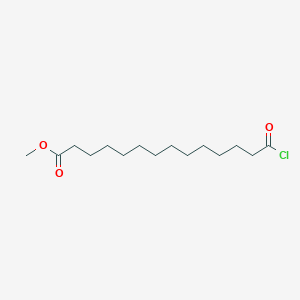
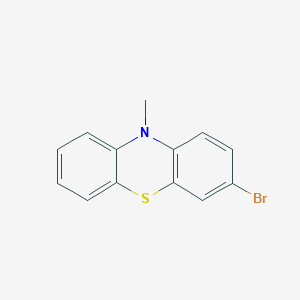
![5,7-Dihydroxy-1,6-dihydropyrrolo[2,3-d]pyridazine-2-carboxylic acid](/img/structure/B14654631.png)

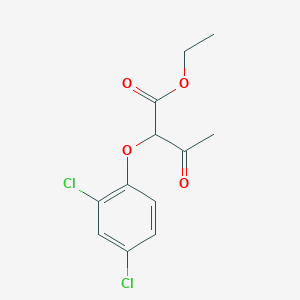
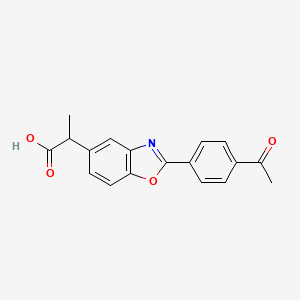
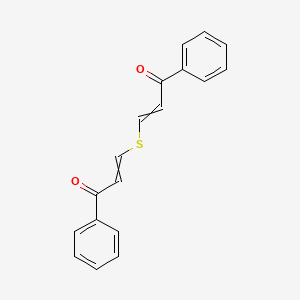

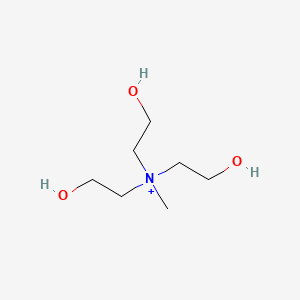
![(E,E)-1,1'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(chlorodiazene)](/img/structure/B14654668.png)
